Sarcophytol A

描述

Sarcophytol A is a cembranoid diterpene isolated from the soft coral genus Sarcophyton. This compound has garnered significant attention due to its potent antitumor-promoting activity. It is primarily found in species such as Sarcophyton glaucum and Sarcophyton infundibulifurme .

准备方法

Synthetic Routes and Reaction Conditions: Sarcophytol A can be synthesized through various methods. One notable synthetic route involves the use of geraniol as the starting material. The process includes multiple steps such as cyclization, oxidation, and reduction to achieve the desired structure . Enantiomerically pure this compound can be obtained by a single recrystallization .

Industrial Production Methods: The extraction process involves solvent extraction followed by chromatographic purification to isolate the compound .

化学反应分析

Chemical Reactivity

Sarcophytol A can undergo various transformations typical of diterpenes. These reactions may include:

-

Oxidation Reactions The structure of this compound allows for oxidation at various sites, potentially altering its biological activity.

-

Reduction Reactions Functional groups within this compound can be reduced, leading to different derivatives with altered properties.

-

Cyclization Reactions The multiple rings within this compound can be modified or expanded through cyclization reactions.

-

Esterification/Hydrolysis The hydroxyl groups present in this compound can undergo esterification or hydrolysis, affecting its lipophilicity and interactions with biological targets.

Structural Similarities

This compound shares structural similarities with several other cembranoid diterpenes.

| Compound Name | Source Organism | Notable Features |

|---|---|---|

| Sarcophytonolide M | Sarcophyton trocheliophorum | Precursor in biosynthetic pathways; similar structure |

| Dihydrosarsolenone | Sarcophyton solidum | Exhibits different oxidation states; unique bioactivity |

| Sarsolenone | Sarcophyton solidum | Known for its rare sarsolenane structure |

| Cembranolides | Various Cnidarians | Commonly exhibit antimicrobial properties |

This compound's distinct ring system and functional groups contribute to its particular reactivity and efficacy against certain biological targets.

Biological Activities

This compound exhibits a range of biological activities:

-

Anti-tumor Promotion Sarcophytols A and B inhibited tumor promotion by teleocidin in two-stage carcinogenesis experiments on mouse skin . The inhibitory effect of this compound was demonstrated with two different initiating doses of 7,12-dimethylbenz[a]anthracene (DMBA): 50 micrograms (experiment 1) and 100 micrograms (experiment 2) .

-

Cancer chemoprevention this compound inhibits the development of spontaneous hepatomas without toxicity and should be considered as a possible cancer chemopreventive agent for hepatomas in humans .

-

Activity against tumor cells this compound, has shown micromolar activity against BALB/3T3 and mammary epithelial cells .

Distribution in Soft Coral

Sarcophytol-A was present in one sample each of S. glaucum and *S. infundibulifurme . This study indicates that the composition of cembranoids in the Sarcophyton genus is not related with the respective species, but with the individual samples collected .

科学研究应用

Anticancer Activity

Sarcophytol A has garnered attention for its anticancer properties. Recent studies have demonstrated that it exhibits significant cytotoxic effects against several cancer cell lines.

Key Findings:

- Cell Lines Tested: this compound was evaluated against human colorectal carcinoma (HCT-116) and liver carcinoma (HepG2) cell lines.

- IC50 Values: The compound showed IC50 values of 10.4 µg/mL for HCT-116 and 8.8 µg/mL for HepG2, indicating potent cytotoxicity comparable to doxorubicin, a standard chemotherapy drug .

- Mechanism of Action: The anticancer activity is primarily attributed to the induction of apoptosis via the up-regulation of caspase-3, a critical enzyme in apoptotic pathways .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HCT-116 | 10.4 | Apoptosis via caspase-3 |

| HepG2 | 8.8 | Apoptosis via caspase-3 |

Antimicrobial Properties

In addition to its anticancer effects, this compound exhibits notable antimicrobial activity against various bacterial and fungal strains.

Key Findings:

- Bacterial Strains: It demonstrated effective antibacterial activity against Pseudomonas aeruginosa, Bacillus subtilis, and Micrococcus luteus with inhibition zones ranging from 14 to 15 mm .

- Fungal Strains: The compound also showed antifungal activity against Candida albicans with similar inhibition zones .

- Minimum Inhibitory Concentration (MIC): The MIC values for these strains were determined to be as low as 1.5 µg/mL, highlighting its potential as a therapeutic agent against infections .

Table 2: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Pseudomonas aeruginosa | 15 | 1.5 |

| Bacillus subtilis | 15 | 1.5 |

| Micrococcus luteus | 14 | 1.5 |

| Candida albicans | 15 | 1.5 |

Other Biological Activities

Beyond its anticancer and antimicrobial properties, this compound has been studied for additional biological activities:

- Inhibitory Effects on Tumor Promoters: Research indicates that this compound can suppress oxidative events and DNA oxidation in animal models exposed to tumor promoters, suggesting a protective role against carcinogenesis .

- Safety Profile: Long-term feeding studies have shown that diets containing this compound do not exhibit adverse effects on health parameters in test subjects, indicating a favorable safety profile .

Case Studies

Several case studies illustrate the diverse applications of this compound:

-

Anticancer Efficacy Study:

- Conducted on HCT-116 and HepG2 cell lines.

- Results indicated significant apoptosis induction with potential for further development into cancer therapeutics.

-

Antimicrobial Efficacy Study:

- Investigated against clinical isolates of bacteria and fungi.

- Findings support the use of this compound in treating infections resistant to conventional antibiotics.

作用机制

Sarcophytol A exerts its effects primarily through the inhibition of tumor promotion. It suppresses oxidant formation and DNA oxidation in the epidermis, thereby reducing the risk of tumor development . The compound also inhibits the activation of protein kinase C and the activities of protein phosphatases 1 and 2A, which are involved in tumor promotion pathways .

相似化合物的比较

Sarcophytol B: Another cembranoid diterpene with similar antitumor-promoting activity.

Epigallocatechin Gallate: A compound found in green tea with antitumor-promoting properties.

Morusin: Isolated from the root bark of the mulberry tree, also exhibits antitumor-promoting activity.

Uniqueness: Sarcophytol A is unique due to its potent antitumor-promoting activity and its specific mechanism of action involving the inhibition of protein kinase C and protein phosphatases. Its marine origin also sets it apart from other similar compounds .

生物活性

Sarcophytol A is a cembrane-type diterpene extracted from the soft coral genus Sarcophyton, particularly from Sarcophyton glaucum. This compound has garnered significant attention due to its diverse biological activities, including anticancer, antimicrobial, and insecticidal properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Anticancer Activity

This compound has demonstrated potent anticancer properties across multiple studies. Research indicates that it effectively inhibits tumor growth and induces apoptosis in various cancer cell lines.

- Mechanism of Action : this compound is known to induce apoptosis through the activation of caspase-3, a critical enzyme in the apoptotic pathway. This mechanism was observed in human colorectal carcinoma (HCT-116) and liver carcinoma (HepG2) cell lines, where it exhibited IC50 values of 10.4 µg/mL and 8.8 µg/mL, respectively .

- Comparative Studies : In comparative studies, this compound's effects were found to be comparable to those of doxorubicin, a well-known chemotherapeutic agent . The compound's ability to suppress cell viability was significant, indicating its potential as a chemopreventive agent.

Antimicrobial Activity

In addition to its anticancer effects, this compound exhibits notable antimicrobial properties.

- Bacterial and Fungal Inhibition : Studies have shown that this compound displays antimicrobial activity against various pathogens. For instance, it was effective against Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans, with inhibition zones measuring up to 15 mm .

- Minimum Inhibitory Concentration (MIC) : The MIC for this compound against these pathogens was determined to be as low as 1.5 µg/mL, highlighting its potency as an antimicrobial agent .

Insecticidal Activity

Recent investigations have also explored the insecticidal properties of this compound. It has been shown to possess insecticidal activity against specific pest species, although detailed data on this aspect remain limited compared to its anticancer and antimicrobial activities.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

- Cancer Prevention in Animal Models : One study demonstrated that this compound inhibited methylnitrosourea-induced large bowel cancer development in rats, suggesting its potential role in cancer chemoprevention .

- Cell Line Studies : In vitro studies using various cancer cell lines have consistently shown that this compound induces apoptosis and inhibits proliferation, making it a candidate for further clinical exploration .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Target | IC50 / MIC | Notes |

|---|---|---|---|

| Anticancer | HCT-116 (Colorectal) | 10.4 µg/mL | Induces apoptosis via caspase-3 activation |

| HepG2 (Liver) | 8.8 µg/mL | Comparable effects to doxorubicin | |

| Antimicrobial | Pseudomonas aeruginosa | 1.5 µg/mL | Inhibition zone: 15 mm |

| Bacillus subtilis | 1.5 µg/mL | Inhibition zone: 15 mm | |

| Candida albicans | 1.5 µg/mL | Inhibition zone: 15 mm | |

| Insecticidal | Various pest species | Not extensively studied | Preliminary findings suggest potential activity |

属性

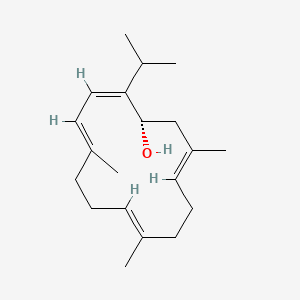

IUPAC Name |

(1S,2Z,4E,8E,12E)-5,9,13-trimethyl-2-propan-2-ylcyclotetradeca-2,4,8,12-tetraen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O/c1-15(2)19-13-12-17(4)10-6-8-16(3)9-7-11-18(5)14-20(19)21/h8,11-13,15,20-21H,6-7,9-10,14H2,1-5H3/b16-8+,17-12+,18-11+,19-13-/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADVRLOQIWILGX-MIWLTHJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=CC=C(C(CC(=CCC1)C)O)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CC/C(=C/C=C(\[C@H](C/C(=C/CC1)/C)O)/C(C)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021257 | |

| Record name | Sarcophytol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72629-69-7 | |

| Record name | Sarcophytol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072629697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarcophytol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SARCOPHYTOL A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240025685W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。